3-(2-Nitrophenyl)pyridine picrate
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Overview
Description
3-(2-Nitrophenyl)pyridine picrate is a chemical compound with the molecular formula C11H8N2O5 It is known for its unique structure, which includes a nitrophenyl group attached to a pyridine ring, and a picrate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)pyridine picrate typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which results in the formation of the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . The nitrophenyl group can be introduced through further substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and substitution reactions under controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)pyridine picrate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, nitro compounds, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Nitrophenyl)pyridine picrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)pyridine picrate involves its interaction with molecular targets through its nitrophenyl and pyridine groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Shares the nitro group on the pyridine ring but lacks the phenyl and picrate groups.
2-Nitrophenylpyridine: Similar structure but with the nitro group positioned differently.
Pyridine picrate: Contains the picrate group but lacks the nitrophenyl substitution.
Uniqueness
3-(2-Nitrophenyl)pyridine picrate is unique due to the presence of both the nitrophenyl and picrate groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-(2-nitrophenyl)pyridine;2,4,6-trinitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2.C6H3N3O7/c14-13(15)11-6-2-1-5-10(11)9-4-3-7-12-8-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H;1-2,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJLRAAGPZSION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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